molecular formula C16H24ClN3O2 B1401074 Tert-butyl 2-[2-(6-chloropyrazin-2-yl)ethyl]piperidine-1-carboxylate CAS No. 1361112-92-6

Tert-butyl 2-[2-(6-chloropyrazin-2-yl)ethyl]piperidine-1-carboxylate

Cat. No. B1401074
M. Wt: 325.83 g/mol
InChI Key: BHXVUMNKDIPHHG-UHFFFAOYSA-N
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Description

“Tert-butyl 2-[2-(6-chloropyrazin-2-yl)ethyl]piperidine-1-carboxylate” is a chemical compound with vast potential in scientific research . Its unique structure offers opportunities for innovation in drug development, organic synthesis, and materials science.


Molecular Structure Analysis

The molecular structure of this compound can be represented by the linear formula: C16H24ClN3O2 . The InChI string representation is: 1S/C16H24ClN3O2/c1-16(2,3)22-15(21)20-8-6-12(7-9-20)14-10-18-11-13(17)19-14/h10-12H,6-9H2,1-3H3 .


Physical And Chemical Properties Analysis

This compound is a solid . It has a CAS Number of 1415812-58-6 and an MDL number of MFCD22683526 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the resources.

Scientific Research Applications

Synthesis and Characterization

Tert-butyl derivatives, including tert-butyl 2-[2-(6-chloropyrazin-2-yl)ethyl]piperidine-1-carboxylate, are frequently reported as intermediates in the synthesis of biologically active compounds. For example, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is a key intermediate in the synthesis of drugs like crizotinib and is synthesized from tert-butyl-4-hydroxypiperdine-1-carboxylate in a multi-step process with a total yield of 49.9% (Kong et al., 2016).

Structural Analysis and Molecular Packing

Detailed structural analysis and molecular packing studies of tert-butyl derivatives are also a significant part of research. For instance, tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate and its related compounds show molecular packing driven by strong O-H...O=C hydrogen bonds, leading to infinite chains in the crystal structure (Didierjean et al., 2004).

Biological Activities

The derivatives of tert-butyl piperidine-1-carboxylate have been investigated for their biological activities. For instance, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate exhibited moderate antibacterial and anthelmintic activity in in vitro screenings (Sanjeevarayappa et al., 2015).

Safety And Hazards

The safety information available indicates that this compound may cause skin irritation, skin sensitization, and serious eye irritation . It is also hazardous to the aquatic environment . The compound is classified as Aquatic Acute 1, Eye Irritant 2, Skin Irritant 2, and Skin Sensitizer 1 .

properties

IUPAC Name

tert-butyl 2-[2-(6-chloropyrazin-2-yl)ethyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24ClN3O2/c1-16(2,3)22-15(21)20-9-5-4-6-13(20)8-7-12-10-18-11-14(17)19-12/h10-11,13H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHXVUMNKDIPHHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1CCC2=CN=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-[2-(6-chloropyrazin-2-yl)ethyl]piperidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 2-[2-(6-chloropyrazin-2-yl)ethyl]piperidine-1-carboxylate
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Tert-butyl 2-[2-(6-chloropyrazin-2-yl)ethyl]piperidine-1-carboxylate
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Tert-butyl 2-[2-(6-chloropyrazin-2-yl)ethyl]piperidine-1-carboxylate
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Tert-butyl 2-[2-(6-chloropyrazin-2-yl)ethyl]piperidine-1-carboxylate
Reactant of Route 6
Tert-butyl 2-[2-(6-chloropyrazin-2-yl)ethyl]piperidine-1-carboxylate

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